molecular formula C12H10ClNO3 B12855096 5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid

5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid

Cat. No.: B12855096
M. Wt: 251.66 g/mol
InChI Key: CHAQUEKLYDKLEA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a 4-chlorophenyl group and a methoxy group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-methoxyaniline as the primary starting materials.

    Formation of Pyrrole Ring: The reaction between 4-chlorobenzaldehyde and 4-methoxyaniline in the presence of a suitable catalyst, such as acetic acid, leads to the formation of an intermediate Schiff base. This intermediate undergoes cyclization to form the pyrrole ring.

    Carboxylation: The resulting pyrrole derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-furoic acid: Similar structure with a furan ring instead of a pyrrole ring.

    4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Lacks the methoxy group.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and sulfonamide group.

Uniqueness

5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and methoxy groups attached to the pyrrole ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-methoxy-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-17-10-6-9(12(15)16)14-11(10)7-2-4-8(13)5-3-7/h2-6,14H,1H3,(H,15,16)

InChI Key

CHAQUEKLYDKLEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC(=C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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